molecular formula C17H16N4OS B185740 N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 5550-62-9

N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B185740
CAS RN: 5550-62-9
M. Wt: 324.4 g/mol
InChI Key: ZUVOUKHXTFIYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential pharmacological applications. MPTA belongs to the family of triazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is not yet fully understood. However, it has been suggested that N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes.

Biochemical And Physiological Effects

N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments is its relatively simple synthesis method. N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide. One possible avenue of research is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Another area of research could focus on its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Finally, further studies could be conducted to elucidate the precise mechanism of action of N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide and to identify potential targets for its pharmacological effects.

Synthesis Methods

N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be synthesized through a simple reaction between 2-methylbenzoyl chloride and 1-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide as a white solid with a melting point of 156-158°C.

Scientific Research Applications

N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been the subject of numerous studies due to its potential pharmacological applications. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been investigated for its potential use as an antioxidant and anti-inflammatory agent.

properties

CAS RN

5550-62-9

Product Name

N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16N4OS/c1-13-7-5-6-10-15(13)19-16(22)11-23-17-18-12-21(20-17)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,19,22)

InChI Key

ZUVOUKHXTFIYDF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3

Origin of Product

United States

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